molecular formula C23H21N3O5S2 B6495353 methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 877655-39-5

methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No. B6495353
CAS RN: 877655-39-5
M. Wt: 483.6 g/mol
InChI Key: KHPJBWUNQSXKHC-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure analysis of such a compound would require tools like X-ray crystallography or NMR spectroscopy. These tools can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and the reactants used. It might undergo reactions typical for compounds containing a thieno[3,2-d]pyrimidin moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, color, odor, stability, etc. These properties are determined by the structure of the compound and can be predicted using various computational methods .

Scientific Research Applications

Quinazolinone Derivatives

Quinazolinones are fused heterocyclic compounds with significant potential in pharmaceutical and medicinal chemistry. Researchers have explored their antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities . The synthesis of methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate contributes to this class of compounds, offering a scaffold for further modification and biological testing.

1,2,3-Triazole-Based Scaffolds

Compounds containing the 1,2,3-triazole moiety have demonstrated diverse pharmacological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects . The structural features of methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate make it a potential candidate for developing novel triazole-based drugs.

Tryptoline Derivatives

The compound’s structure resembles tryptoline derivatives, which have been associated with various biological activities. For instance, they act as somatostatin receptor antagonists, antiviral agents, and antioxidants . Investigating the potential of methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate in these contexts could yield valuable insights.

Thiophene Chemistry

Thiophenes play a crucial role in drug discovery. Methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate contains a thieno ring, which is relevant in medicinal chemistry. For instance:

Green Chemistry Approaches

The compound’s synthesis involves green chemistry techniques, such as deep eutectic solvents (DES) and microwave-induced reactions. These environmentally friendly methods enhance sustainability and reduce the use of harmful organic solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds might be toxic, corrosive, flammable, or reactive. Without specific information, it’s hard to predict the exact safety and hazards associated with this compound .

Future Directions

The future directions in the study of such a compound could involve exploring its potential applications. For example, many heterocyclic compounds have important roles in fields like medicinal chemistry, agriculture, and materials science .

properties

IUPAC Name

methyl 4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-30-17-5-3-4-16(12-17)26-21(28)20-18(10-11-32-20)25-23(26)33-13-19(27)24-15-8-6-14(7-9-15)22(29)31-2/h3-9,12H,10-11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPJBWUNQSXKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

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